5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL
Description
Properties
IUPAC Name |
5-ethyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-3-6-4-7(13)12-8(10-6)9-5(2)11-12/h4H,3H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPJIZSDWSBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of supercritical carbon dioxide and microwave irradiation suggests that scalable and environmentally friendly methods are being explored .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, oxides, and reduced derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been documented using several methods. For instance, one approach involves the reaction of appropriate precursors under controlled conditions to yield high purity compounds suitable for biological testing .
Antitumor Activity
Numerous studies have reported the antitumor properties of triazolo-pyrimidine derivatives. For example:
- A series of synthesized derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazolo[1,5-a]pyrimidines | MCF-7 (Breast) | 10-20 | Apoptosis induction |
| Triazolo[1,5-a]pyrimidines | HT-29 (Colon) | 15-25 | Cell cycle arrest |
| Triazolo[1,5-a]pyrimidines | A549 (Lung) | 12-22 | Non-DHFR pathway |
Antiviral Activity
The compound has also shown promise as an antiviral agent:
- Researchers have identified derivatives that inhibit the influenza virus polymerase complex by targeting the PA-PB1 interface. These compounds exhibited significant antiviral activity at non-toxic concentrations .
Table 2: Antiviral Efficacy Against Influenza Virus
| Compound Type | Activity Level | IC50 (µM) |
|---|---|---|
| Triazolo[1,5-a]pyrimidines | Strong inhibition of polymerase activity | <10 |
Case Study: Anticancer Properties
A notable case study involved the synthesis and evaluation of a new series of triazolo-pyrimidine derivatives against MCF-7 breast cancer cells. The study found that specific modifications to the substituents on the pyrimidine ring significantly enhanced cytotoxicity. Derivatives with larger lipophilic groups showed improved activity compared to those with smaller or hydrophilic groups .
Case Study: Antiviral Properties
In another study focusing on influenza virus inhibition, derivatives based on the triazolo-pyrimidine scaffold were synthesized and tested for their ability to disrupt viral replication. These compounds showed effective binding to viral polymerase components, leading to reduced viral load in infected cell cultures .
Mechanism of Action
The mechanism of action of 5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist to the human CXCR2 receptor, which is involved in inflammatory responses . Additionally, it has been shown to inhibit the activity of certain enzymes, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine biosynthesis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features, molecular properties, and applications of the target compound with its analogs:
Key Observations:
Trifluoromethyl (CF₃) in CAS 198953-53-6 increases metabolic stability and electronegativity, common in agrochemicals . Sulfonamide groups in derivatives enable strong hydrogen bonding with ALS, critical for herbicidal activity .
Solubility Trends :
- Hydroxyl (-OH) and sulfonamide groups improve aqueous solubility, whereas bromine and CF₃ reduce it. The target compound’s -OH group may balance lipophilicity and solubility .
Biological Activity
5-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H10N4O
- Molecular Weight : 178.19 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that compounds in this class can modulate key pathways associated with cancer proliferation and apoptosis.
Key Targets:
- Adenosine Monophosphate (AMP) Phosphodiesterase : Inhibitors of this enzyme can enhance intracellular cAMP levels, leading to increased cardiac output and potential applications in cardiovascular diseases .
- Cell Cycle Regulation : The compound has shown effects on cell cycle arrest and apoptosis in cancer cells by targeting specific kinases involved in cell proliferation .
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
These findings indicate that the compound exhibits significant cytotoxicity against several human cancer cell lines.
Cardiovascular Effects
In cardiovascular studies, derivatives of triazolo-pyrimidines have been shown to significantly enhance cardiac output without increasing heart rate. For example, a related compound demonstrated a cardiac output increase of 69% in canine models after intravenous administration .
Case Studies
-
Study on Antiproliferative Effects :
A series of derivatives were synthesized and tested for their antiproliferative activities. Among them, a compound structurally similar to this compound exhibited potent inhibition of cancer cell growth through modulation of the ERK signaling pathway . -
Cardiovascular Application :
In a controlled study involving dogs treated with a triazolo-pyrimidine derivative at a dosage of 5 mg/kg/h, researchers observed sustained increases in cardiac output for two hours post-administration without significant changes in heart rate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization reactions using precursors like hydrazinyl derivatives and substituted ketones. For example, refluxing 3,5-diamino-1,2,4-triazole with ethyl-substituted 1,3-butanediones in ethanol (70–80°C, 6–8 hours) yields the triazolopyrimidine core. Purification via recrystallization (ethanol/DMF mixtures) or column chromatography (silica gel, chloroform/acetone) is critical to achieve >85% purity .
- Key Variables : Solvent choice (ethanol vs. DMF), temperature control, and stoichiometric ratios of precursors significantly impact yield. Lower temperatures (<60°C) often lead to incomplete cyclization, while excess ketone derivatives may cause side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodology :
- 1H NMR : Distinct peaks for the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.4–2.6 ppm for CH2) and hydroxyl proton (δ 10–12 ppm, broad) confirm substitution patterns .
- IR : Strong absorption bands at 3200–3400 cm⁻¹ (O-H stretch) and 1650–1700 cm⁻¹ (C=N/C=O) validate functional groups .
- MS : Molecular ion peaks at m/z 179 (C8H10N4O) align with theoretical molecular weight .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Solubility is assessed via shake-flask experiments in buffers (pH 1–13). The compound shows moderate solubility in ethanol (25 mg/mL) and DMSO (>50 mg/mL) but precipitates in aqueous solutions at pH >7 due to deprotonation of the hydroxyl group. Stability studies (HPLC monitoring) reveal degradation <5% over 24 hours at 25°C but accelerated hydrolysis under acidic conditions (pH <3) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl/methyl substitution) influence binding affinities to biological targets like viral polymerases?
- Methodology :
- Molecular Docking : Simulations (AutoDock Vina) using crystal structures of viral polymerases (e.g., HIV-1 RT) reveal that the ethyl group enhances hydrophobic interactions with the enzyme’s active site, while the hydroxyl group forms hydrogen bonds with conserved residues (e.g., Lys103) .
- Comparative SAR : Derivatives with bulkier substituents (e.g., trifluoromethyl at position 5) show reduced activity due to steric hindrance, as evidenced by IC50 shifts from 0.8 µM (parent compound) to >10 µM .
- Data Contradiction : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate via orthogonal methods like SPR or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported anticancer activity across cell lines?
- Methodology :
- Cell Line Profiling : Test cytotoxicity (MTT assay) in panels of cancer cells (e.g., HeLa, MCF-7) with controls for metabolic activity (e.g., ROS levels).
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (flow cytometry) can clarify mode of action. For example, conflicting data in breast cancer models may reflect differential expression of target kinases (e.g., EGFR vs. CDK2) .
- Table : Comparative Anticancer Activity
| Cell Line | IC50 (µM) | Proposed Target | Reference |
|---|---|---|---|
| HeLa | 2.1 | Topoisomerase II | |
| MCF-7 | 8.7 | CDK4/6 |
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- Methodology :
- QSPR Models : Use descriptors like logP (calculated: 1.8), polar surface area (PSA: 75 Ų), and molecular weight (179 g/mol) to predict BBB penetration. Derivatives with reduced PSA (<60 Ų) via hydroxyl group masking (e.g., prodrug esters) show improved predicted permeability .
- MD Simulations : Assess membrane partitioning in lipid bilayers (CHARMM-GUI). The ethyl group enhances lipid interaction, but the hydroxyl group limits passive diffusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
